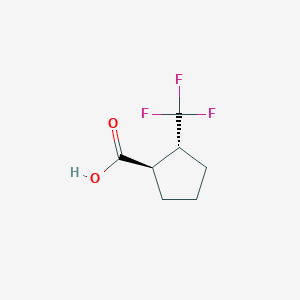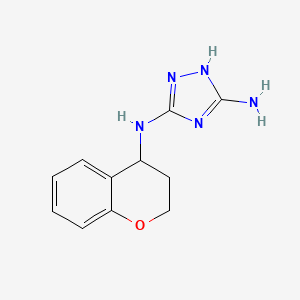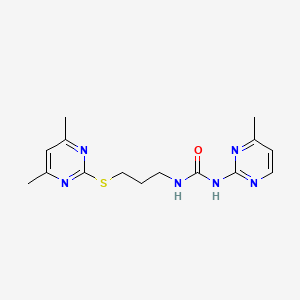
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea is a chemical compound that has been synthesized for scientific research applications. It is a urea derivative that has been found to have potential as an inhibitor of certain enzymes and as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Supramolecular Assembly Pyrimidinyl urea derivatives exhibit strong dimerization capabilities through quadruple hydrogen bonding, highlighting their potential in the development of supramolecular assemblies. The dimerization process, characterized by high constants in specific solvents, emphasizes the utility of such compounds in creating structured, predictable molecular arrangements, which could have implications for nanotechnology and materials science (Beijer et al., 1998).
Chemical Synthesis and Reactivity The reactivity of pyrimidinyl ureas with various reagents leads to the formation of diverse heterocyclic compounds. For example, the reaction of 5-acylaminopyrimidines with phosphorus oxychloride or pentasulfide can yield oxazolo- or thiazolo-[5,4-d] pyrimidines, respectively. Such synthetic versatility is crucial for the development of new pharmaceuticals, agrochemicals, and organic materials (Hurst et al., 1991).
Environmental Fate and Degradation The degradation behavior of sulfonylurea herbicides, related to pyrimidinyl urea compounds, in soil provides insights into their environmental impact and fate. Understanding the degradation pathways, including microbial demethylation and chemical cleavage, is essential for assessing the ecological safety and designing environmentally friendly agrochemicals (Morrica et al., 2001).
Anticancer and Antimicrobial Properties Adamantylated pyrimidines, which share structural motifs with pyrimidinyl ureas, have been studied for their significant anticancer and antimicrobial properties. These findings support the exploration of pyrimidinyl urea derivatives in the development of new therapeutic agents (Orzeszko et al., 2004).
Nucleoside Analogues and Biochemical Applications The synthesis of nucleoside analogues from glycosylureas and thioureas demonstrates the potential of pyrimidinyl urea derivatives in biochemical and pharmaceutical research. These compounds, by mimicking natural nucleosides, could have applications in antiviral therapies and as tools in molecular biology (Sano, 1962).
Propiedades
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-(4-methylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c1-10-5-7-16-13(18-10)21-14(22)17-6-4-8-23-15-19-11(2)9-12(3)20-15/h5,7,9H,4,6,8H2,1-3H3,(H2,16,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJGOUMZGOGDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NCCCSC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2958912.png)
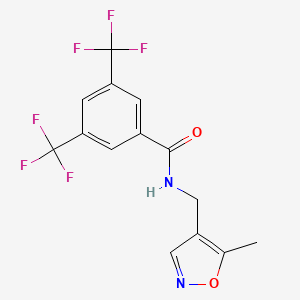
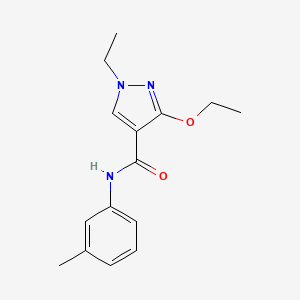
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide](/img/structure/B2958916.png)
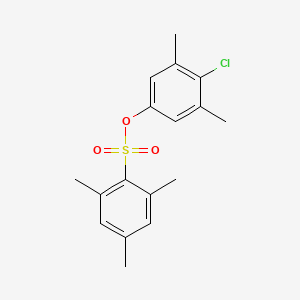
![[3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2958921.png)
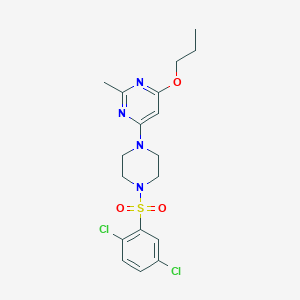
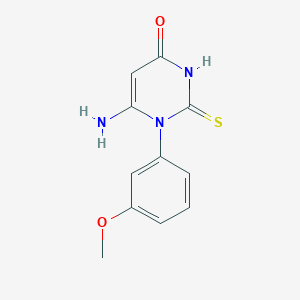
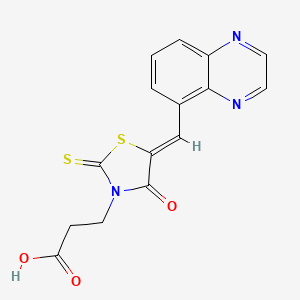
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2958928.png)
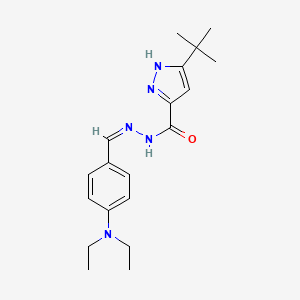
![methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)
